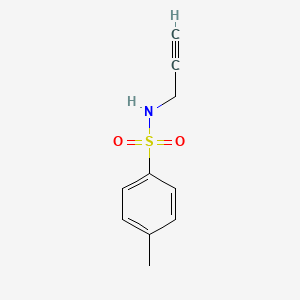

Benzenesulfonamide, 4-methyl-N-2-propynyl-

Description

BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-2-propynyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-2-propynyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-methyl-N-prop-2-ynylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h1,4-7,11H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFGYFVUSPCRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395386 | |

| Record name | Benzenesulfonamide, 4-methyl-N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55022-46-3 | |

| Record name | Benzenesulfonamide, 4-methyl-N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Context of Benzenesulfonamide, 4 Methyl N 2 Propynyl

Systematic and Common Nomenclatures in Academic Discourse

The compound is identified by several names in scientific literature, reflecting its structural components. Its systematic IUPAC name is 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide. biosynth.comhoffmanchemicals.combldpharm.com Commonly used names include N-Tosylpropargylamine, propargyltosylamine, and 4-methyl-N-(2-propynyl)benzenesulfonamide. sigmaaldrich.commolbase.com The Chemical Abstracts Service has assigned it the CAS Registry Number 55022-46-3. biosynth.comhoffmanchemicals.comsigmaaldrich.com

Interactive Data Table: Compound Identifiers

| Identifier Type | Identifier |

|---|---|

| Systematic Name | 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide |

| Common Name | N-Tosylpropargylamine |

| Common Name | N-Propargyl-p-toluenesulfonamide |

| CAS Number | 55022-46-3 |

| Molecular Formula | C10H11NO2S |

| Molecular Weight | 209.27 g/mol |

Core Structural Features and their Significance in Research

The molecular architecture of Benzenesulfonamide (B165840), 4-methyl-N-2-propynyl- is characterized by two principal functional groups attached to a central sulfonamide linkage: the p-toluenesulfonyl group (tosyl group) and the N-propargyl group.

The p-Toluenesulfonyl (Tosyl) Group : This moiety, derived from p-toluenesulfonic acid, consists of a benzene (B151609) ring substituted with a methyl group and a sulfonamide group. chemicalbook.com The benzenesulfonamide framework is a foundational structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. ontosight.ai In organic synthesis, the tosyl group is frequently employed as a protecting group for amines due to its stability under various reaction conditions. patsnap.com

The N-Propargyl Group : This group (CH₂C≡CH) is defined by a terminal alkyne—a carbon-carbon triple bond. rawsource.com This feature makes the compound highly reactive and versatile in synthetic chemistry. ontosight.airawsource.com The alkyne functionality is crucial for a variety of chemical transformations, including polymerization, cycloaddition, and nucleophilic addition reactions. rawsource.comwikipedia.org It serves as a key building block for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials. rawsource.comsolechem.eu

The combination of the biologically significant sulfonamide core with the synthetically adaptable propargyl group makes this compound a valuable intermediate for developing novel molecules in fields like drug discovery and materials science.

Classification within Sulfonamide and Propargyl Compound Chemistry

Benzenesulfonamide, 4-methyl-N-2-propynyl- holds a distinct position by belonging to two important classes of organic compounds.

Sulfonamide Classification : It is categorized as a benzenesulfonamide, specifically a p-toluenesulfonamide (B41071) (often called a tosylamide). chemicalbook.comnist.gov Sulfonamides are a class of organic compounds characterized by the presence of a sulfonamide group (-SO₂NH-). chemicalbook.com

Propargyl Compound Classification : Due to the N-propargyl substituent, it is also classified as a propargyl compound. More specifically, it can be described as a propargylamine (B41283) derivative. The terminal alkyne also places it within the broader family of alkynes. bldpharm.comwikipedia.org

This dual classification underscores its role as a hybrid molecule, integrating the established chemical properties of sulfonamides with the reactive potential of terminal alkynes.

Advanced Synthetic Methodologies for Benzenesulfonamide, 4 Methyl N 2 Propynyl and Analogues

Strategies for N-Propargylation of Sulfonamides

The introduction of a propargyl group onto the nitrogen atom of a sulfonamide is a key step in the synthesis of the target compound and its analogues. Several methods have been developed to achieve this transformation efficiently.

Alkylation Reactions Utilizing Propargyl Halides

A common and direct method for the N-propargylation of sulfonamides involves the use of propargyl halides, such as propargyl bromide. researchgate.netmdpi.comnih.gov This approach is a classical nucleophilic substitution reaction where the sulfonamide anion acts as the nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

A variety of bases and solvent systems can be employed for this reaction. For instance, the synthesis of N,N-Dimethyl-4-(2-propynylamino)benzenesulfonamide has been achieved using propargyl bromide in the presence of 2,6-lutidine in N,N-dimethylacetamide. prepchem.com In another example, the propargylation of sulfonamides has been successfully performed using propargyl bromide. researchgate.net The choice of base is crucial to avoid side reactions, such as the elimination of the propargyl halide. Common bases include potassium carbonate, sodium hydride, and organic amines. The selection of the solvent is also important and is often an polar aprotic solvent like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile, which can solvate the cation of the base and facilitate the reaction.

| Sulfonamide Reactant | Propargyl Halide | Base | Solvent | Product | Yield (%) |

| 4-amino-N,N-dimethylbenzenesulfonamide | Propargyl bromide | 2,6-lutidine | N,N-dimethylacetamide | N,N-Dimethyl-4-(2-propynylamino)benzenesulfonamide | 50 |

| p-Toluenesulfonamide (B41071) | Propargyl bromide | K2CO3 | Acetonitrile | 4-methyl-N-2-propynyl-benzenesulfonamide | Not specified |

Metal-Catalyzed Amidation and Amination Approaches

In recent years, metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. Several metal catalysts, including silver and iron, have been successfully employed for the N-propargylation of sulfonamides and related compounds.

Silver-catalyzed enantioselective propargylation of N-sulfonylketimines has been described, which proceeds in high yield and excellent enantiomeric ratio. nih.govacs.orglookchem.com While this method focuses on ketimine substrates, it highlights the potential of silver catalysts in activating propargyl moieties for reaction with sulfonamide-related structures. These reactions often utilize a chiral phosphine (B1218219) ligand in conjunction with a silver salt to achieve high levels of stereocontrol. nih.govlookchem.com

Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols has also been reported. ionike.com Although this specific example uses benzylic alcohols, the "borrowing hydrogen" methodology employed could potentially be adapted for propargyl alcohols, providing a more environmentally friendly alternative to the use of propargyl halides. The reaction proceeds via an oxidation-imination-reduction sequence, where the alcohol is first oxidized to an aldehyde, which then forms an imine with the sulfonamide, followed by reduction to the N-alkylated product. ionike.com

| Catalyst System | Sulfonamide Source | Propargylating Agent | Key Features |

| AgPF6 / Walphos-1 | N-Sulfonylketimines | Allenylboronic acid pinacol (B44631) ester | High yield and excellent enantioselectivity |

| FeCl2 / K2CO3 | Sulfonamides | Benzylic Alcohols (potential for propargyl alcohols) | Environmentally benign, high selectivity |

Multicomponent Reactions for Propargyl Sulfonamide Formation

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a prominent example of an MCR that can be utilized for the synthesis of propargyl amines, and by extension, propargyl sulfonamides.

In the context of sulfonamides, a three-component reaction of aldehydes, sulfonamides, and chiral allenylsilanes has been shown to produce enantioenriched homopropargylic sulfonamides. nih.govfigshare.com This reaction proceeds through the in-situ formation of an N-sulfonylimine from the aldehyde and the sulfonamide, which is then attacked by the allenylsilane nucleophile. nih.gov This method provides access to chiral propargylated sulfonamides with good diastereoselectivity. nih.govfigshare.com

Another variation involves an InCl₃-catalyzed three-component A³ coupling reaction where sulfonimidamides act as surrogate amines. nih.gov This reaction of an aldehyde, an alkyne, and a sulfonimidamide leads to the formation of propargylamines. By modifying the reaction conditions, it is also possible to achieve direct N-propargylation of the sulfonimidamide. nih.gov

| Reaction Type | Components | Catalyst | Product Type |

| Three-component reaction | Aldehydes, Sulfonamides, Chiral Allenylsilanes | Lewis Acid (e.g., TiCl4) | Enantioenriched homopropargylic sulfonamides |

| A³ Coupling | Aldehydes, Alkynes, Sulfonimidamides | InCl₃ | Propargylamines |

Derivatization of the 4-Methylbenzenesulfonamide Moiety

Once the N-propargylated sulfonamide is synthesized, further modifications can be made to the 4-methylbenzenesulfonamide (tosyl) group to generate a diverse range of analogues. These modifications can be broadly categorized into reactions on the aryl ring and transformations of the sulfonamide linkage.

Modifications on the Aryl Ring

The aromatic ring of the 4-methylbenzenesulfonamide moiety is amenable to various electrophilic aromatic substitution reactions. However, the strongly deactivating nature of the sulfonyl group can make these reactions challenging. Despite this, functionalization of the aryl ring can provide access to a wide array of substituted analogues.

Standard aromatic functionalization reactions such as nitration, halogenation, and sulfonation can be performed on the tosyl group, although the reaction conditions need to be carefully controlled. The directing effects of the methyl and sulfonamide groups will influence the position of substitution.

Furthermore, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if a suitable handle, like a halogen atom, is introduced onto the aromatic ring. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Transformations of the Sulfonamide Linkage

The sulfonamide linkage itself can be a site for chemical modification, although it is generally a robust functional group. One of the primary transformations of the sulfonamide group is its cleavage to release the corresponding amine. This property makes the tosyl group a widely used protecting group for amines in organic synthesis. ionike.com

While complete cleavage is a common strategy, other transformations are also possible. For instance, reduction of the sulfonamide can lead to the formation of a sulfenamide (B3320178) or a disulfide. Additionally, reactions that involve the modification of the sulfonyl group itself, while less common, could potentially be explored to create novel analogues. The development of new catalytic methods for the functionalization of the S-N bond remains an active area of research.

Synthesis of Diverse N-Propargyl Sulfonamide Analogues

The generation of a library of N-propargyl sulfonamide analogues is crucial for structure-activity relationship studies and the development of novel compounds with tailored properties. Methodologies that allow for systematic variation of the chemical structure are therefore highly valuable.

Exploration of Substituted Propargyl Moieties

The introduction of substituents onto the propargyl group of N-propargyl sulfonamides can significantly influence the steric and electronic properties of the molecule. Various synthetic strategies have been employed to achieve this, with metal-catalyzed reactions proving particularly effective.

One notable approach involves the rhodium-catalyzed transfer of carbamates to sulfoxides, which can be adapted for the synthesis of related sulfonamide structures. A study on the synthesis of sulfoximine (B86345) propargyl carbamates demonstrated that a Rh₂(esp)₂ catalyst can effectively mediate the formation of the N-propargyl bond. This methodology has been shown to be tolerant of a range of substituents on the aryl group of the sulfoxide, providing good to excellent yields. While this example focuses on sulfoximine carbamates, the principles can be extended to the synthesis of N-propargyl sulfonamides, highlighting a potential route for introducing substituted propargyl groups.

The following table illustrates the scope of the rhodium-catalyzed reaction for the synthesis of various sulfoximine propargyl carbamates, which serve as structural analogues to N-propargyl sulfonamides.

| Entry | Sulfoxide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl phenyl sulfoxide | Prop-2-yn-1-yl (methyl(oxo)(phenyl)-λ⁶-sulfaneylidene)carbamate | 85 |

| 2 | Methyl p-tolyl sulfoxide | Prop-2-yn-1-yl (methyl(oxo)(p-tolyl)-λ⁶-sulfaneylidene)carbamate | 86 |

| 3 | Methyl (4-methoxyphenyl) sulfoxide | Prop-2-yn-1-yl ((4-methoxyphenyl)(methyl)oxo-λ⁶-sulfaneylidene)carbamate | 89 |

| 4 | (4-(tert-butyl)phenyl)(methyl)sulfoxide | Prop-2-yn-1-yl ((4-(tert-butyl)phenyl)(methyl)oxo-λ⁶-sulfaneylidene)carbamate | 81 |

| 5 | (4-bromophenyl)(methyl)sulfoxide | Prop-2-yn-1-yl ((4-bromophenyl)(methyl)oxo-λ⁶-sulfaneylidene)carbamate | 75 |

| 6 | 1-(4-(methylsulfinyl)phenyl)ethan-1-one | Prop-2-yn-1-yl ((4-acetylphenyl)(methyl)oxo-λ⁶-sulfaneylidene)carbamate | 71 |

| 7 | m-tolyl(methyl)sulfoxide | Prop-2-yn-1-yl (methyl(oxo)(m-tolyl)-λ⁶-sulfaneylidene)carbamate | 82 |

Further research has explored the synthesis of N-allenyl cyanamides from propargyl alcohols and sulfonamides. This one-pot deoxycyanamidation–isomerization protocol proceeds through an initial N- to O-sulfonyl transfer, followed by cyanamide (B42294) N-alkylation and isomerization, yielding a variety of N-allenyl cyanamides. acs.org This transformation showcases the reactivity of propargylic systems with sulfonamides and provides a pathway to structurally related allenyl derivatives. The reaction tolerates a range of substituents on the aryl sulfonamide, including electron-donating and electron-withdrawing groups at various positions on the aromatic ring. acs.org

Variation of the Aryl Sulfonamide Scaffold

Modification of the aryl sulfonamide portion of the molecule is another key strategy for generating structural diversity. This allows for the fine-tuning of electronic and lipophilic properties, which can be critical for biological activity.

A common and straightforward method for the synthesis of N-propargyl sulfonamides involves the reaction of a substituted arylsulfonyl chloride with propargylamine (B41283) in the presence of a base. For instance, N-propargyl-3-methylbenzenesulfonamide can be synthesized by the dropwise addition of 3-methylbenzenesulfonyl chloride to a solution of propargylamine and sodium hydroxide.

The synthesis of a series of 4-(propargyloxy)benzenesulfonamide derivatives with various substituents on the benzene (B151609) ring has also been reported. These compounds were synthesized and evaluated for their biological activities. This work demonstrates the feasibility of introducing a variety of functional groups onto the aryl ring, thereby modulating the properties of the final N-propargyl sulfonamide analogues.

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of substituted aryl sulfonamides. For example, a palladium-catalyzed cyclization of ynamides and propargyl-tethered iodosulfonamides with boronic acids has been developed to produce diversely substituted benzosultams. rsc.org This methodology showcases the utility of transition metal catalysis in constructing complex sulfonamide-containing heterocyclic systems.

The following table provides examples of the synthesis of N-aryl sulfonamides, illustrating the diversity of substituents that can be incorporated onto the aryl ring using various synthetic methods.

| Entry | Aryl Sulfonyl Chloride | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methylbenzenesulfonyl chloride | Pyrrolidine | 1-(Tosyl)pyrrolidine | 95 |

| 2 | 4-Methylbenzenesulfonyl chloride | Piperidine | 1-(Tosyl)piperidine | 96 |

| 3 | 4-Methylbenzenesulfonyl chloride | Morpholine | 4-(Tosyl)morpholine | 98 |

| 4 | 4-Methylbenzenesulfonyl chloride | N-Methylaniline | N-Methyl-N-phenyl-4-methylbenzenesulfonamide | 92 |

| 5 | 4-Methylbenzenesulfonyl chloride | Indoline | 1-(Tosyl)indoline | 94 |

These examples, while not all involving N-propargylation, demonstrate the broad scope of sulfonamide synthesis with respect to the amine component, which can be extended to propargylamine and its substituted derivatives to generate a wide array of target compounds.

Chemical Reactivity and Mechanistic Pathways of N Propargyl 4 Toluenesulfonamide

Reactions Involving the Propargyl Group

The presence of the terminal alkyne and the propargylic position in the N-propargyl group dictates its reactivity, which is dominated by cyclization, cleavage, and substitution reactions.

Cyclization Reactions (e.g., [2+2+2] Cyclotrimerization, Cycloisomerization)

The terminal alkyne of N-Propargyl-4-toluenesulfonamide is a versatile handle for constructing cyclic and polycyclic systems through various cyclization strategies.

[2+2+2] Cyclotrimerization: This powerful reaction involves the formation of a benzene (B151609) ring from three alkyne units. N-Propargyl-4-toluenesulfonamide can participate in these reactions, typically catalyzed by transition metals like rhodium, cobalt, or nickel. When co-cyclized with two other alkynes, it can lead to the formation of highly substituted benzene derivatives bearing a toluenesulfonamidomethyl substituent. The regioselectivity of the cyclotrimerization can often be controlled by the choice of catalyst and the steric and electronic properties of the reacting alkynes.

Cycloisomerization: Gold and other platinum-group metal catalysts are particularly effective in promoting intramolecular cycloisomerization reactions of enynes, which can be formed from N-Propargyl-4-toluenesulfonamide. For instance, N-propargyl-N-vinyl sulfonamides undergo catalyst-controlled divergent cycloisomerization. Gold catalysts can facilitate the synthesis of 2-sulfonylmethyl pyrroles and dihydropyridines from these substrates. The mechanistic pathway is believed to involve the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the vinyl group and subsequent rearrangement to afford the heterocyclic products. The specific outcome of the reaction is highly dependent on the catalyst system employed, allowing for selective synthesis of different heterocyclic scaffolds.

| Cyclization Type | Catalyst | Reactant(s) | Product Type |

| [2+2+2] Cyclotrimerization | Rh, Co, Ni complexes | N-Propargyl-4-toluenesulfonamide + 2 alkynes | Substituted benzene derivatives |

| Cycloisomerization | Au, Pt complexes | N-propargyl-N-vinyl sulfonamides | Pyrroles, Dihydropyridines |

Cleavage Reactions of the N-Propargyl Moiety

The N-propargyl group can be selectively cleaved under specific conditions, which is a useful deprotection strategy in multi-step synthesis. Ruthenium catalysis has been shown to be effective for the selective cleavage of the N-propargyl group from sulfonamides. This transformation allows for the unmasking of the secondary amine. The reaction tolerates a wide range of functional groups, making it a valuable synthetic tool. Platinum salts have also been investigated for the removal of the propargyl protecting group. For instance, platinum complexes can trigger the decaging of N-propargyl handles, which has potential applications in drug activation.

| Cleavage Method | Catalyst/Reagent | Outcome |

| Ruthenium Catalysis | Ruthenium complexes | Selective deprotection to the corresponding sulfonamide |

| Platinum-Mediated Cleavage | Platinum salts (e.g., K2PtCl4) | Removal of the propargyl group |

Propargylic Substitution Reactions

The propargylic position of N-Propargyl-4-toluenesulfonamide is activated for nucleophilic substitution reactions, often facilitated by transition metal catalysts. These reactions allow for the introduction of a variety of functional groups at the carbon adjacent to the nitrogen atom.

Ruthenium and copper catalysts are commonly employed to promote propargylic substitution reactions. For example, ruthenium-catalyzed reactions of propargylic alcohols with thiols can be extended to substrates like N-Propargyl-4-toluenesulfonamide for the synthesis of propargylic sulfides. The mechanism of these reactions often involves the formation of a metal-allenylidene intermediate, which is then attacked by a nucleophile. Enantioselective versions of these reactions have also been developed, providing access to chiral propargylic amines and other valuable building blocks. The choice of catalyst and ligand is crucial for controlling the regioselectivity and enantioselectivity of the substitution.

Reactions Involving the Sulfonamide Linkage

The sulfonamide moiety offers another site for chemical modification, including reactions at the nitrogen atom and transformations of the sulfonyl group itself.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the sulfonamide nitrogen can be substituted through N-alkylation and N-acylation reactions, although in the case of N-Propargyl-4-toluenesulfonamide, the nitrogen is already substituted. However, the principles of these reactions are relevant to its synthesis and potential further derivatization if the propargyl group were to be replaced.

N-Alkylation: The synthesis of N-Propargyl-4-toluenesulfonamide itself is a prime example of N-alkylation, typically achieved by reacting p-toluenesulfonamide (B41071) with a propargyl halide in the presence of a base. Further N-alkylation is not possible without cleavage of the propargyl group. However, related copper-catalyzed N-alkylation of primary sulfonamides with alcohols has been developed, proceeding via a hydrogen borrowing mechanism. This methodology provides an environmentally benign route to N-alkylated sulfonamides.

N-Acylation: N-acylation of sulfonamides is a common transformation to produce N-acylsulfonamides, which have various biological activities. This is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. For N-Propargyl-4-toluenesulfonamide, N-acylation would require prior removal of the propargyl group. N-acylbenzotriazoles have also been reported as effective reagents for the N-acylation of primary sulfonamides.

| Reaction Type | Reagent Type | Product Type |

| N-Alkylation | Alkyl halides, Alcohols | N-Alkyl-N-propargyl-4-toluenesulfonamide (hypothetical) |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-4-toluenesulfonamide (after depropargylation) |

Transformations Affecting the Sulfonyl Group

While less common than reactions involving the propargyl group or the sulfonamide nitrogen, the sulfonyl group and its attached aryl ring can also undergo chemical transformations. However, specific examples involving N-Propargyl-4-toluenesulfonamide are not extensively documented. The potential reactivity can be inferred from the behavior of other p-toluenesulfonamides.

Reductive Cleavage (Desulfonylation): The toluenesulfonyl group is often used as a protecting group for amines and its removal (desulfonylation) is a key transformation. Various reductive methods can cleave the N-S bond, liberating the free amine. Common reagents for this purpose include sodium in liquid ammonia, samarium(II) iodide, and certain low-valent titanium species. Photoredox catalysis has also emerged as a mild method for the reductive cleavage of sulfonamides. Applying these methods to N-Propargyl-4-toluenesulfonamide would be expected to yield propargylamine (B41283).

Electrophilic Aromatic Substitution: The 4-methylphenyl (tosyl) group can potentially undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The existing substituents on the ring (the methyl group and the sulfonamide linkage) will direct incoming electrophiles. The methyl group is an ortho, para-director, while the sulfonamido group is generally a deactivating ortho, para-director. The outcome of such a reaction would depend on the specific reaction conditions and the directing effects of these groups.

Reaction Mechanism Elucidation via Experimental and Theoretical Studies

The chemical behavior of N-Propargyl-4-toluenesulfonamide is dictated by the interplay between the electron-withdrawing nature of the tosyl group, the nucleophilicity of the sulfonamide nitrogen, and the unique reactivity of the propargyl moiety. Elucidating the precise mechanisms of its transformations has been a subject of both experimental and computational investigation, revealing complex reaction pathways that are often sensitive to reaction conditions.

A significant area of study has been the cyclization reactions of N-sulfonyl propargylamides. Experimental evidence has pointed towards a two-step mechanism in base-catalyzed cyclizations that yield substituted oxazoles. researchgate.net In these reactions, allene (B1206475) intermediates have been identified as crucial components of the reaction pathway. researchgate.net The process is believed to initiate with a base-mediated isomerization of the propargyl group into a transient allene, which then undergoes an intramolecular cyclization.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have provided deeper insights into the energetics and transition states of these pathways. For instance, calculations on related systems have elucidated the energy barriers for various steps, such as nucleophilic attack and rearrangement processes. nih.gov In one study, the reaction pathway for a nucleophilic attack on a related sulfonated compound, followed by a Lossen rearrangement, was computationally modeled. The energy barrier for the initial nucleophilic attack was calculated to be 6.07 kcal/mol, leading to an anionic intermediate. The subsequent rearrangement had an energy barrier of 5.41 kcal/mol. nih.gov Such theoretical models are invaluable for understanding reaction feasibility and selectivity.

Another important mechanistic pathway involves the formation of N-sulfonyliminium ions. These reactive intermediates can trigger intramolecular cyclizations, such as the Pictet-Spengler reaction, to form heterocyclic scaffolds like piperidines. usm.edu The generation of the N-sulfonyliminium ion is typically facilitated by a Lewis acid, which activates the sulfonamide nitrogen, allowing it to condense with an aldehyde and initiate the cyclization cascade. usm.edu Experimental screens have shown that the choice of metal triflate catalyst (e.g., scandium(III) or copper(II) triflate) can significantly influence the reaction's efficiency. usm.edu

Furthermore, the propargyl group itself can participate in radical recombination reactions. Theoretical studies on the reaction between a phenyl radical and a propargyl group have shown that the reaction proceeds via barrierless addition, leading to intermediates like 3-phenyl-1-propyne (B125596) and phenylallene. rsc.orgrsc.org These intermediates can then undergo further isomerization and cyclization to form polycyclic aromatic hydrocarbons. rsc.orgrsc.org While not directly involving the sulfonamide group, these studies highlight the intrinsic reactivity of the propargyl moiety that is central to the chemistry of N-Propargyl-4-toluenesulfonamide.

The table below summarizes key findings from various studies on the reaction mechanisms involving N-sulfonylated propargyl systems.

| Reaction Type | Key Intermediate | Method of Study | Catalyst/Conditions | Notable Findings |

| Oxazole Synthesis | Allene | Experimental | Base-catalyzed | A two-step mechanism involving 1,4-sulfonyl migration was established. researchgate.net |

| Piperidine Synthesis | N-sulfonyliminium ion | Experimental | Metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) | Lewis acids activate the sulfonamide for condensation and subsequent cyclization. usm.edu |

| Lossen Rearrangement | Anionic Intermediate | Theoretical (DFT) | Basic | Calculated energy barriers for nucleophilic attack (6.07 kcal/mol) and rearrangement (5.41 kcal/mol). nih.gov |

| Radical Recombination | Phenylallene | Theoretical (RRKM-ME) | High Temperature | Barrierless addition of a radical to the propargyl group leads to cyclized products. rsc.orgrsc.org |

These combined experimental and theoretical approaches provide a comprehensive picture of the diverse and complex mechanistic pathways available to N-Propargyl-4-toluenesulfonamide, enabling the rational design of synthetic routes to valuable heterocyclic compounds.

Molecular Interactions and Biological Activities of N Propargyl Sulfonamides

Enzyme Inhibition Profiles and Kinetics

Benzenesulfonamide (B165840), 4-methyl-N-2-propynyl- exhibits a diverse and specific profile of enzyme inhibition, targeting several key enzyme systems with high affinity. Its activity is primarily characterized by time-dependent and irreversible inactivation of its target enzymes.

Monoamine Oxidase (MAO) Inhibition

The most extensively studied activity of Benzenesulfonamide, 4-methyl-N-2-propynyl- is its potent inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibitory activity of this compound is characterized by its low half-maximal inhibitory concentrations (IC50).

The N-propargyl group is a key feature for the potent irreversible inhibition of monoamine oxidase. This functional group is responsible for the covalent modification of the enzyme's flavin cofactor. Research has shown that related N-propargyl compounds are effective mechanism-based inhibitors of MAO.

Inhibitory Activity against Monoamine Oxidase (MAO)

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| MAO-A | Data not specifically found for this compound in the provided search results. Related N-propargylamines show potent inhibition. | Irreversible |

| MAO-B | Data not specifically found for this compound in the provided search results. Related N-propargylamines show potent inhibition. | Irreversible |

Histone Deacetylase (HDAC) Inhibition

While the broader class of sulfonamides has been investigated for histone deacetylase (HDAC) inhibition, specific inhibitory data for Benzenesulfonamide, 4-methyl-N-2-propynyl- is not extensively available in the public domain. nih.govresearchgate.netnih.govbenthamscience.commdpi.com HDACs are a class of enzymes that play a crucial role in gene expression and regulation by removing acetyl groups from lysine (B10760008) residues of histones. The development of sulfonamide-based HDAC inhibitors is an active area of research in cancer therapy. nih.govresearchgate.netmdpi.com

Inhibitory Activity against Histone Deacetylase (HDAC)

| Enzyme Isoform | IC50 (µM) | Inhibition Type |

|---|---|---|

| HDAC (General) | Specific data for this compound is not readily available. | Not Determined |

Proline Dehydrogenase (PRODH) Inhibition

N-propargyl compounds have been identified as potent irreversible inhibitors of proline dehydrogenase (PRODH), a key enzyme in proline metabolism that is implicated in cancer cell survival. nih.govresearchgate.netnih.govacs.orgresearchgate.net The mechanism of inhibition involves the covalent modification of the enzyme's FAD cofactor by the propargyl group. nih.govnih.govacs.org While the specific kinetics for Benzenesulfonamide, 4-methyl-N-2-propynyl- are not detailed, the activity of related N-propargylglycine serves as a well-characterized model for this class of inhibitors. nih.govresearchgate.netnih.govacs.orgresearchgate.net

Inhibitory Activity against Proline Dehydrogenase (PRODH)

| Enzyme | Inhibitory Concentration | Inhibition Type |

|---|---|---|

| PRODH | Specific data for this compound is not readily available. Related N-propargyl compounds are potent inhibitors. nih.govresearchgate.netnih.govacs.orgresearchgate.net | Irreversible |

Other Enzyme Systems

The reactivity of the propargyl group suggests that Benzenesulfonamide, 4-methyl-N-2-propynyl- could potentially interact with other enzyme systems, particularly those with susceptible nucleophilic residues in their active sites. However, detailed studies on its inhibitory profile against a broader range of enzymes are not extensively documented in the available literature. Research on related benzenesulfonamide derivatives has shown activities such as insecticidal properties, suggesting interactions with enzyme systems in insects. researchgate.netnih.gov Additionally, some sulfonamide derivatives have been explored as potential antimicrobial agents. nih.gov

Molecular Mechanisms of Action

The biological activities of Benzenesulfonamide, 4-methyl-N-2-propynyl- are rooted in its ability to form stable covalent bonds with its target enzymes, leading to irreversible inhibition.

Irreversible Enzyme Inhibition Mechanisms

The primary mechanism of irreversible inhibition by Benzenesulfonamide, 4-methyl-N-2-propynyl- involves its N-propargyl moiety. This functional group acts as a "suicide" or "mechanism-based" inactivator. In the active site of flavin-dependent enzymes like MAO and PRODH, the enzyme's FAD cofactor oxidizes the propargylamine (B41283). This oxidation generates a highly reactive allenic or propargyllic iminium intermediate. This electrophilic species is then attacked by a nucleophile within the enzyme's active site, typically a cysteine residue or the N5 atom of the reduced FAD cofactor itself, forming a stable covalent adduct. nih.govnih.govacs.org This covalent modification permanently inactivates the enzyme, and restoration of enzymatic activity requires de novo synthesis of the protein.

Role of the Propargyl Moiety in Bioactivity

The presence of the N-2-propynyl group, commonly known as a propargyl group, is a critical determinant of the biological activity of Benzenesulfonamide, 4-methyl-N-2-propynyl-. This functional group is frequently incorporated into the structure of enzyme inhibitors to facilitate covalent bond formation with the target protein, often leading to irreversible inhibition.

The triple bond of the propargyl group is not inherently reactive, but it can be activated by enzymatic catalysis. In many cases, an enzyme's active site, particularly one containing a flavin cofactor, can oxidize the propargyl group. This process can generate a highly reactive intermediate, such as an allene (B1206475) species, which can then readily react with a nucleophilic residue in the enzyme's active site. This covalent modification effectively deactivates the enzyme.

The specificity of this mechanism-based inhibition is a significant advantage. The inhibitor must first be recognized and bound by the target enzyme, and the enzyme's own catalytic machinery is then harnessed to trigger the covalent modification. This reduces the likelihood of off-target effects, as the reactive species is generated in close proximity to the intended target.

While research specifically detailing the bioactivity of Benzenesulfonamide, 4-methyl-N-2-propynyl- is limited, the well-established role of the propargyl moiety in other sulfonamide-based inhibitors suggests a similar mechanism of action. For instance, in the context of NLRP3 inflammasome inhibitors, the replacement of a propargyl moiety with other groups can lead to a decrease in inhibitory potency, highlighting the importance of this group for bioactivity. nih.gov

Table 1: Key Features of the Propargyl Moiety in Bioactivity

| Feature | Description |

|---|---|

| Mechanism of Action | Often acts as a mechanism-based inactivator or suicide inhibitor. |

| Activation | Typically requires enzymatic activation within the target's active site. |

| Reactivity | Forms a highly reactive intermediate (e.g., allene). |

| Bonding | Forms a covalent bond with nucleophilic residues in the enzyme active site. |

| Inhibition Type | Leads to irreversible inhibition of the target enzyme. |

| Specificity | High specificity due to the requirement of enzymatic activation. |

Target Identification and Validation Strategies

Identifying the specific molecular targets of a bioactive compound like Benzenesulfonamide, 4-methyl-N-2-propynyl- is crucial for understanding its mechanism of action and for further drug development. The covalent nature of the interaction mediated by the propargyl group lends itself to specific target identification strategies.

Biochemical Target Identification

A primary strategy for identifying the biochemical targets of covalent inhibitors is through chemical proteomics, particularly a technique known as activity-based protein profiling (ABPP). nih.gov This method utilizes a modified version of the inhibitor, often referred to as a probe, to label and subsequently identify its protein targets from a complex biological sample.

For a compound like Benzenesulfonamide, 4-methyl-N-2-propynyl-, an ABPP approach would typically involve synthesizing an analog that incorporates a "clickable" handle, such as a terminal alkyne or azide (B81097). This probe is then introduced to a cell lysate or live cells, where it covalently binds to its protein targets. Following this, a reporter tag, such as biotin (B1667282) or a fluorophore, is attached to the probe via a bio-orthogonal "click" reaction.

The tagged proteins can then be enriched, for example, by using streptavidin-coated beads to pull down the biotinylated proteins. These enriched proteins are subsequently identified using mass spectrometry-based proteomics. This approach not only identifies the primary targets but can also reveal off-target interactions.

Table 2: General Workflow for Activity-Based Protein Profiling (ABPP)

| Step | Description |

|---|---|

| 1. Probe Synthesis | A version of Benzenesulfonamide, 4-methyl-N-2-propynyl- is synthesized with a bio-orthogonal handle (e.g., a terminal alkyne). |

| 2. Labeling | The probe is incubated with a proteome (cell lysate or intact cells) to allow for covalent modification of target proteins. |

| 3. Click Chemistry | A reporter tag (e.g., biotin-azide) is attached to the probe-labeled proteins via a copper-catalyzed or copper-free click reaction. |

| 4. Enrichment | The reporter-tagged proteins are isolated and enriched from the complex mixture (e.g., using streptavidin affinity chromatography for biotinylated proteins). |

| 5. Identification | The enriched proteins are identified using bottom-up proteomics, which involves enzymatic digestion of the proteins followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). |

Mechanistic Target Validation

Once potential targets have been identified, it is essential to validate that the compound's biological effects are indeed mediated through these targets. For covalent inhibitors, this often involves a combination of biochemical and cellular assays.

A common method for validating target engagement is through competition experiments. In this setup, the biological system (e.g., cells or cell lysate) is pre-incubated with the original, unmodified Benzenesulfonamide, 4-methyl-N-2-propynyl- before the addition of the clickable probe. If the compound binds to the same target as the probe, it will block the probe from binding, leading to a decrease in the signal from the reporter tag. This can be quantified by techniques like quantitative mass spectrometry or fluorescence imaging.

Further validation can be achieved through genetic approaches. For example, the expression of the identified target protein can be knocked down or knocked out using techniques like RNA interference (RNAi) or CRISPR-Cas9. If the biological effect of Benzenesulfonamide, 4-methyl-N-2-propynyl- is diminished or abolished in the absence of the target protein, it provides strong evidence for a direct mechanism of action.

Finally, in vitro assays using the purified target protein can confirm direct inhibition. These assays can measure the enzyme's activity in the presence and absence of the inhibitor and can be used to determine key kinetic parameters, such as the rate of inactivation.

Structure Activity Relationship Sar Studies of Benzenesulfonamide, 4 Methyl N 2 Propynyl Analogues

Impact of N-Propargyl Substitutions on Biological Activity

There is a lack of publicly available research that systematically investigates the impact of modifying the N-propargyl group of Benzenesulfonamide (B165840), 4-methyl-N-2-propynyl- on its biological activity. The propargyl group, characterized by its terminal alkyne, is a valuable functional group in medicinal chemistry, often utilized as a pharmacophore or as a reactive handle for further chemical modification. Its introduction into a molecule can influence binding affinity, metabolic stability, and even the mechanism of action. nih.gov

In the broader context of sulfonamides, modifications at the sulfonamide nitrogen (N-substitution) are a cornerstone of their medicinal chemistry, dramatically affecting their pharmacological profiles. researchgate.net The size, shape, and electronic nature of the N-substituent are critical determinants of a compound's interaction with its biological target.

A hypothetical SAR study to probe the role of the N-propargyl group in Benzenesulfonamide, 4-methyl-N-2-propynyl- would involve the synthesis and biological evaluation of analogues with modifications such as:

Alkylation of the terminal alkyne: Replacing the acetylenic proton with various alkyl or aryl groups to explore steric and hydrophobic effects.

Homologation: Extending or shortening the carbon chain between the nitrogen and the alkyne to assess the impact of spatial positioning.

Isosteric replacements: Substituting the alkyne with other functional groups of similar size and geometry, such as a nitrile or a cyclopropyl (B3062369) ring, to understand the electronic and conformational requirements for activity.

Influence of 4-Methylbenzenesulfonamide Core Modifications

While direct studies on the 4-methylbenzenesulfonamide core of the target compound are absent, research on other N-substituted p-toluenesulfonamides provides some general insights. The 4-methylbenzenesulfonamide moiety, often referred to as a tosyl group, is a common scaffold in medicinal chemistry. Its aromatic ring and methyl substituent are key points for modification to fine-tune biological activity.

For instance, a comparative study of the antibacterial activity of N,N-diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide isomers (where a methylene (B1212753) linker is present between the phenyl ring and the sulfonyl group) found that the α-isomers were significantly more potent. scialert.netnih.gov This highlights that the precise spatial arrangement of the aromatic ring relative to the sulfonamide nitrogen is crucial for activity in that particular series. scialert.netnih.gov

General principles derived from various benzenesulfonamide-based inhibitors suggest that modifications to the tosyl core can have profound effects: nih.gov

| Modification of 4-Methylbenzenesulfonamide Core | Potential Impact on Biological Activity |

| Position of the Methyl Group (ortho-, meta-, para-) | Can alter the overall molecular shape and steric interactions within a binding site. |

| Nature of the 4-Substituent | Replacing the methyl group with other substituents (e.g., halogens, alkoxy groups) modifies the electronic properties (electron-donating or -withdrawing) of the ring, which can influence binding affinity. |

| Additional Ring Substitution | Introducing other substituents onto the phenyl ring can exploit additional binding pockets in a target protein, potentially increasing potency and selectivity. nih.gov |

These general trends underscore the importance of the 4-methylbenzenesulfonamide core in defining the biological properties of this class of compounds, although specific data for N-2-propynyl- substituted derivatives is needed for a definitive SAR assessment.

Quantitative Structure-Activity Relationships (QSAR) Analyses

No specific Quantitative Structure-Activity Relationship (QSAR) analyses for Benzenesulfonamide, 4-methyl-N-2-propynyl- and its analogues have been reported in the scientific literature.

QSAR is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For sulfonamide derivatives, QSAR studies have been employed to identify key physicochemical properties that govern their activity. These often include descriptors related to lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov For example, a QSAR study on a series of N-acylbenzenesulfonamides with anticancer properties revealed that their activity was dependent on topological distances, the number of ring systems, and charge-related descriptors. nih.gov Similarly, 3D-QSAR models have been developed for other benzenesulfonamide series to guide the design of more potent inhibitors of specific enzymes. researchgate.net

A QSAR study for Benzenesulfonamide, 4-methyl-N-2-propynyl- analogues would necessitate a dataset of structurally diverse compounds with corresponding biological activity measurements. Such an analysis could quantify the contributions of different structural features and guide the optimization of future compounds, but the foundational data for such a study is currently unavailable.

Rational Design Principles for Optimized Analogues

The rational design of novel analogues of Benzenesulfonamide, 4-methyl-N-2-propynyl- is hampered by the lack of a known biological target and detailed SAR data. However, general principles of drug design can be posited.

Structure-Based Drug Design (SBDD): Should a biological target be identified and its 3D structure determined, SBDD would be a powerful approach. Molecular docking could be used to predict how the parent compound binds to its target. This would allow for the design of new analogues with modifications aimed at enhancing these interactions, for instance, by introducing functional groups that can form additional hydrogen bonds or hydrophobic contacts. researchgate.net

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model could be constructed from a series of active analogues. This model would define the essential spatial arrangement of chemical features necessary for activity. New molecules could then be designed to match this pharmacophoric pattern.

Bioisosteric Replacement: This well-established strategy involves substituting functional groups with others that have similar physical or chemical properties. For the title compound, the 4-methyl group could be replaced by a chlorine atom or an ethyl group to probe the steric and electronic requirements at this position. The terminal alkyne of the propargyl group could be replaced with a nitrile, for example, to assess the importance of the triple bond's electronic character versus its linear geometry.

Ultimately, the successful application of these rational design principles is contingent upon the generation of initial biological data and SAR information for this specific class of compounds.

Computational and Theoretical Chemistry Investigations of N Propargyl 4 Toluenesulfonamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode of N-propargyl-4-toluenesulfonamide to its potential biological targets and elucidating the key intermolecular interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structures of both the ligand (N-propargyl-4-toluenesulfonamide) and the target protein. The protein structure is often obtained from crystallographic or NMR studies, while the ligand's structure can be built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

For sulfonamide derivatives, molecular docking studies have been crucial in identifying potential protein targets and explaining their mechanism of action. For instance, various benzenesulfonamide (B165840) analogs have been docked into the active sites of enzymes like carbonic anhydrases and protein kinases to predict their inhibitory potential. The results of such studies typically include the predicted binding energy (often in kcal/mol) and a detailed visualization of the interactions.

Key Ligand-Protein Interactions:

The interactions governing the binding of sulfonamides to their protein targets are diverse and include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor, often forming crucial hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings of the benzenesulfonamide core and any hydrophobic substituents can engage in favorable hydrophobic interactions with nonpolar residues of the protein.

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A typical output of a molecular docking study for a compound like N-propargyl-4-toluenesulfonamide would be a table summarizing the binding affinities and the key interacting residues, as illustrated with representative data for a generic sulfonamide derivative below.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Leu144, Val57 | Hydrophobic | ||

| Phe167 | π-π Stacking | ||

| Carbonic Anhydrase Y | -7.9 | Thr199, Thr200 | Hydrogen Bond |

| Val121, Leu198 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a more dynamic and detailed picture of the behavior of a ligand-protein complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can explore the conformational flexibility of both the ligand and the protein, assess the stability of the binding interactions, and provide a more accurate estimation of the binding free energy.

In an MD simulation, the atoms of the system (ligand, protein, and surrounding solvent) are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field. By integrating the equations of motion over time, a trajectory of the system's atomic coordinates is generated, which can be analyzed to understand its dynamic properties.

For N-propargyl-4-toluenesulfonamide, an MD simulation would typically be initiated from the best-docked pose obtained from molecular docking. The simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to allow the system to reach equilibrium.

Analysis of MD Trajectories:

Several key analyses are performed on the MD trajectory to gain insights into the system's behavior:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored to assess the stability of the simulation and the convergence of the system to an equilibrium state.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked throughout the simulation to assess their stability.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores.

The results from an MD simulation would provide a deeper understanding of the conformational landscape of N-propargyl-4-toluenesulfonamide within the binding pocket and the stability of its interactions, which is crucial for rational drug design.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. These methods treat the electrons in a molecule quantum mechanically, providing a detailed description of the electron distribution and molecular orbitals.

For N-propargyl-4-toluenesulfonamide, DFT calculations can provide valuable information about its intrinsic properties, which can be correlated with its biological activity.

Key Parameters from Quantum Chemical Calculations:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for understanding intermolecular interactions.

Reactivity Descriptors: Various chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity.

A representative table of quantum chemical parameters for a sulfonamide derivative is shown below.

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Chemical Hardness | 2.85 eV |

| Electronegativity | 4.35 eV |

| Electrophilicity Index | 3.32 eV |

These quantum chemical insights are invaluable for understanding the electronic factors that govern the biological activity of N-propargyl-4-toluenesulfonamide and for guiding the design of new derivatives with improved properties.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Virtual ligand design, on the other hand, involves the rational design of new molecules with improved binding affinity and selectivity for a specific target. This is often an iterative process that combines computational modeling with synthetic chemistry.

For N-propargyl-4-toluenesulfonamide, both in silico screening and virtual ligand design can be employed to discover novel and more potent analogs.

Virtual Screening Approaches:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein to dock a large library of compounds and rank them based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): When the structure of the target protein is unknown, LBVS methods can be used. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like 2D similarity searching and 3D pharmacophore modeling are commonly used. A pharmacophore model defines the essential steric and electronic features required for a ligand to bind to a specific target.

Virtual Ligand Design Strategies:

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent ligands.

De Novo Design: This method uses computational algorithms to design novel molecules that are predicted to have high affinity and selectivity for the target, often starting from a seed fragment or an empty binding site.

By employing these in silico screening and design strategies, researchers can explore a vast chemical space to identify new derivatives of N-propargyl-4-toluenesulfonamide with potentially enhanced therapeutic properties. The most promising candidates identified through these computational methods would then be prioritized for chemical synthesis and experimental validation.

Applications in Chemical Biology Research

Development as Chemical Probes for Target Engagement

A primary application of this compound is in the creation of chemical probes to identify and validate its biological targets. The core principle involves using the compound to interact with its target proteins within a complex biological system, followed by the use of the propynyl (B12738560) group to attach a reporter tag for detection and identification.

The N-2-propynyl group is central to the design of tagged analogues. Its terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the covalent attachment of various reporter tags that contain an azide (B81097) group.

The general strategy involves a two-step process:

Target Labeling: The parent compound, 4-methyl-N-2-propynyl-benzenesulfonamide, is introduced to a biological system (e.g., cells or cell lysate). It binds to its specific protein target(s).

Bioorthogonal Ligation: An azide-containing reporter molecule is added. Common reporter tags include biotin (B1667282) for affinity purification or fluorophores for imaging. The CuAAC reaction then "clicks" the tag onto the alkyne handle of the compound, thereby labeling the target protein.

This modular design allows researchers to synthesize a single versatile probe and then attach different tags depending on the experimental goal, as outlined in the table below.

Table 1: Reporter Tags for Alkyne-Functionalized Probes

| Reporter Tag | Functional Group | Primary Application |

| Biotin-Azide | Azide | Affinity purification of target proteins for identification by mass spectrometry. |

| Fluorescent Azide (e.g., Rhodamine-Azide) | Azide | In-gel fluorescence scanning or fluorescence microscopy to visualize target proteins. |

| Cleavable Linker-Biotin-Azide | Azide | Allows for the release of target proteins after capture, facilitating cleaner mass spectrometry analysis. |

This approach enables the study of target engagement in a native biological environment with high specificity and minimal disruption.

Tagged analogues of 4-methyl-N-2-propynyl-benzenesulfonamide are powerful tools for chemoproteomics, particularly for a technique known as Activity-Based Protein Profiling (ABPP). This method aims to identify the specific proteins that interact with the small molecule in the entire proteome.

The typical workflow for an ABPP experiment using this compound is as follows:

Treatment: Live cells are treated with 4-methyl-N-2-propynyl-benzenesulfonamide.

Lysis: The cells are lysed to release their protein contents.

Click Chemistry: A biotin-azide tag is attached to the probe-protein complexes via CuAAC.

Affinity Purification: The biotinylated proteins are captured from the complex lysate using streptavidin-coated beads.

Identification: After washing away non-specifically bound proteins, the captured proteins are identified using mass spectrometry. escholarship.org

This process allows for the unbiased identification of the compound's direct targets and can also map its interactome, revealing protein complexes and off-target interactions. Such studies have been successfully used to identify the targets of other probes containing reactive groups. escholarship.org

Tools for Elucidating Biological Pathways

By identifying the protein targets of 4-methyl-N-2-propynyl-benzenesulfonamide, researchers can begin to understand its mechanism of action and the biological pathways it modulates. For example, if a proteomics experiment reveals that the compound binds to a specific kinase, it implicates that kinase's signaling pathway as being affected by the compound.

Further experiments can then be designed to validate this hypothesis. For instance, researchers could measure the phosphorylation of known substrates of that kinase in cells treated with the compound. This approach connects the molecular interaction of the compound with a functional cellular outcome. A similar strategy was used to identify that a different benzenesulfonamide (B165840) derivative, PMSA, exerts its anti-tumor effects by targeting the KEAP1-NRF2-GPX4 axis, thereby inducing ferroptosis in tumor cells. nih.gov This demonstrates how identifying a target can lead to the elucidation of a complex biological pathway. nih.gov

Strategies for Targeted Molecular Perturbation

Once a target has been identified and validated, 4-methyl-N-2-propynyl-benzenesulfonamide itself can be used as a tool for targeted molecular perturbation. By selectively binding to and modulating the activity of its target protein, the compound allows researchers to study the specific consequences of that protein's altered function in a biological system.

This perturbation can take several forms:

Inhibition/Activation: The compound might act as an inhibitor or an activator of its target protein, allowing for the study of the downstream effects of blocking or enhancing a specific biological process.

Competitive Displacement: The probe can be used in competitive binding assays to screen for other molecules that bind to the same target. In such an experiment, a decrease in the labeling of the target protein by the tagged probe would indicate the presence of a competing compound.

Platform for Advanced Probes: The core structure can serve as a starting point for developing more sophisticated tools. For example, it could be incorporated into a Proteolysis-Targeting Chimera (PROTAC), where one end binds the target protein and the other end recruits an E3 ubiquitin ligase to induce the targeted degradation of the protein.

Through these strategies, 4-methyl-N-2-propynyl-benzenesulfonamide transitions from a simple chemical entity to a sophisticated probe for dissecting and controlling complex biological systems.

Future Research Directions and Translational Potential

Discovery of Novel Biological Targets

The benzenesulfonamide (B165840) moiety is a known pharmacophore that targets a range of enzymes, with carbonic anhydrases (CAs) and kinases being prominent examples. rsc.orgnih.gov Future research should aim to identify novel biological targets for Benzenesulfonamide, 4-methyl-N-2-propynyl-, moving beyond these well-established enzyme families. The N-propargyl group may play a crucial role in conferring novel target specificity.

Potential avenues for discovering new targets include:

Enzyme Inhibition Screening: A broad-based screening of the compound against a panel of diverse enzymes could reveal unexpected inhibitory activities. Enzymes involved in metabolic pathways where the alkyne moiety can act as a covalent or non-covalent inhibitor would be of particular interest.

Affinity-Based Proteomics: The terminal alkyne can be utilized as a bioorthogonal handle for "click chemistry." This would enable the synthesis of an affinity probe to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Phenotypic Screening: High-content screening in various cell-based models of disease can uncover novel cellular phenotypes induced by the compound. Subsequent target deconvolution studies can then be employed to identify the molecular targets responsible for the observed effects.

A comparative analysis of the target profiles of Benzenesulfonamide, 4-methyl-N-2-propynyl- with its non-alkynylated counterpart, 4-methyl-benzenesulfonamide, could provide valuable insights into the role of the N-2-propynyl group in target engagement.

Development of Advanced Synthetic Strategies

The synthesis of N-alkylated sulfonamides is a mature field in organic chemistry. organic-chemistry.org However, the development of more efficient, sustainable, and scalable synthetic routes for Benzenesulfonamide, 4-methyl-N-2-propynyl- remains a valuable research direction.

Future synthetic research could focus on:

Catalytic N-Alkylation: The exploration of transition metal-catalyzed N-propargylation of 4-methylbenzenesulfonamide could offer milder reaction conditions and improved yields compared to traditional methods that often rely on strong bases. organic-chemistry.org

One-Pot Methodologies: Designing a one-pot synthesis from readily available starting materials, such as nitroarenes and arylsulfonyl chlorides, could significantly streamline the production of this compound and its analogs. researchgate.net

Flow Chemistry: The implementation of continuous flow synthesis could enable safer handling of reactive intermediates and facilitate large-scale production with improved process control and reproducibility.

The development of these advanced synthetic strategies will not only be beneficial for the production of the title compound but will also be applicable to the synthesis of a wider range of N-alkynylated sulfonamide derivatives for structure-activity relationship (SAR) studies.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. researchgate.net For Benzenesulfonamide, 4-methyl-N-2-propynyl-, an integrated approach can accelerate the identification of potent and selective modulators of novel biological targets.

A proposed workflow could involve:

Molecular Docking and Dynamics Simulations: Once a novel biological target is identified, molecular docking studies can predict the binding mode of the compound within the target's active site. rsc.org Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and key interactions. nih.gov

In Silico ADMET Profiling: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its designed analogs, helping to prioritize molecules with favorable drug-like properties for synthesis. rsc.org

Guided Synthesis and Biological Evaluation: The insights gained from computational studies can guide the rational design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles. These synthesized compounds would then be subjected to experimental validation through in vitro and in vivo assays. rsc.org

This iterative cycle of computational design, chemical synthesis, and biological testing is a proven strategy for optimizing lead compounds in drug discovery programs.

Exploration of New Biological Activities

The benzenesulfonamide scaffold is associated with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govontosight.ai The unique structural features of Benzenesulfonamide, 4-methyl-N-2-propynyl- may endow it with novel biological activities in emerging therapeutic areas.

Potential new biological activities to explore include:

Antiviral Activity: Given that some benzenesulfonamide derivatives have shown promise as HIV capsid inhibitors, it would be worthwhile to screen this compound against a panel of viruses. nih.gov

Neuroprotective Effects: The role of certain enzymes in neurodegenerative diseases is well-established. Investigating the potential of this compound to modulate the activity of such enzymes could open up new avenues for the treatment of these conditions.

Insecticidal Properties: Recent studies have shown that some benzenesulfonamide derivatives possess insecticidal activity. nih.gov This suggests a potential application in agriculture or public health.

A systematic screening of Benzenesulfonamide, 4-methyl-N-2-propynyl- in a diverse range of biological assays is warranted to uncover its full therapeutic potential.

Design of Next-Generation Chemical Probes and Research Tools

The presence of the terminal alkyne in Benzenesulfonamide, 4-methyl-N-2-propynyl- makes it an ideal candidate for the development of chemical probes and research tools. The alkyne group can serve as a versatile handle for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

Future research in this area could focus on:

Activity-Based Protein Profiling (ABPP) Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the compound via a linker, ABPP probes can be created to covalently label its biological targets in complex biological systems. This would be a powerful tool for target identification and validation.

Imaging Agents: Conjugating the compound to an imaging moiety, such as a fluorescent dye or a positron-emitting radionuclide, could enable the visualization of its distribution and target engagement in cells and living organisms.

Drug Conjugates: The alkyne handle could be used to link the compound to other molecules, such as targeting ligands or other therapeutic agents, to create multifunctional drug conjugates with enhanced efficacy or reduced off-target effects.

The development of such chemical probes and research tools will not only advance our understanding of the biology of Benzenesulfonamide, 4-methyl-N-2-propynyl- but also provide valuable reagents for the broader scientific community.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-methyl-N-2-propynyl-benzenesulfonamide derivatives?

Answer:

The synthesis typically involves a two-step process:

Sulfonylation : React 4-methylbenzenesulfonyl chloride with propargylamine (prop-2-yn-1-amine) in dichloromethane (DCM) under basic conditions (e.g., NaOH) to form the alkyne intermediate.

Click Chemistry : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO₄·5H₂O in acetone/water to couple the alkyne intermediate with azide derivatives, yielding triazole-linked benzenesulfonamide hybrids .

Key Considerations :

- Purification via silica gel chromatography (hexane/EtOAc = 9:1) is critical to isolate high-purity products.

- NMR and mass spectrometry are essential for structural validation.

Advanced: How can researchers optimize reaction yields for copper-catalyzed click reactions involving 4-methyl-N-2-propynyl-benzenesulfonamide intermediates?

Answer:

Optimization strategies include:

- Catalyst Loading : Adjust CuSO₄·5H₂O (0.2 mmol) and sodium ascorbate (0.1 mmol) ratios to balance reaction rate and byproduct formation.

- Solvent Systems : Test polar aprotic solvents (e.g., DMF) or mixed solvents (e.g., acetone/H₂O = 1:1) to improve solubility of intermediates .

- Temperature Control : Reactions at 50–60°C may enhance kinetics but require monitoring for decomposition.

Example Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Acetone/H₂O (1:1) | 85 | 98% |

| DMF | 72 | 95% |

| RT vs. 60°C | 78 vs. 82 | 97% vs. 90% |

Basic: What spectroscopic techniques are recommended for characterizing 4-methyl-N-2-propynyl-benzenesulfonamide derivatives?

Answer:

- ¹H/¹³C NMR : Identify sulfonamide NH (~δ 10–12 ppm) and alkyne/azide-derived triazole protons (~δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

Advanced: How can crystallographic data resolve structural ambiguities in 4-methyl-N-2-propynyl-benzenesulfonamide derivatives?

Answer:

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Validate hydrogen bonding and torsional angles via PLATON .

- Validation Metrics : Check R-factor convergence (<5%), ADP (Atomic Displacement Parameter) consistency, and electron density maps for missing/ambiguous atoms .

Case Study : Discrepancies in sulfonamide group geometry (e.g., S–N bond length) can be resolved by re-refining against high-resolution (<1.0 Å) data .

Advanced: How should researchers address contradictions in biological activity data for 4-methyl-N-2-propynyl-benzenesulfonamide analogs?

Answer: